Cas no 70000-59-8 (N-(4-Nitrobenzyl)cyclopentanamine Hydrochloride)

N-(4-Nitrobenzyl)cyclopentanamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(4-Nitrobenzyl)cyclopentanamine
- AKOS B023209
- N-(4-nitrobenzyl)cyclopentanamine(SALTDATA: HCl)
- N-[(4-nitrophenyl)methyl]cyclopentanamine
- AC1LHW47
- AG-G-73160
- BBL013848
- CTK5D1665
- MolPort-000-892-273
- Oprea1_092600
- STK193454
- VCA00059
- DTXSID40357868
- N-CYCLOPENTYL-N-(4-NITROBENZYL)AMINE
- SR-01000213920
- 70000-59-8
- SB77249
- SR-01000213920-1
- Cambridge id 5570287
- CS-0207456
- SCHEMBL18181888
- AKOS000252948
- BS-29289
- DB-209653
- N-(4-Nitrobenzyl)cyclopentanamine Hydrochloride
-
- MDL: MFCD01134972
- インチ: InChI=1S/C12H16N2O2/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2
- InChIKey: SBJOXANGVLVJFT-UHFFFAOYSA-N
- ほほえんだ: C1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 220.12100
- どういたいしつりょう: 220.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 57.8Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 362.3±17.0 °C at 760 mmHg
- フラッシュポイント: 172.9±20.9 °C
- 屈折率: 1.567
- PSA: 57.85000
- LogP: 3.54110
- じょうきあつ: 0.0±0.8 mmHg at 25°C
N-(4-Nitrobenzyl)cyclopentanamine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-Nitrobenzyl)cyclopentanamine Hydrochloride 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
N-(4-Nitrobenzyl)cyclopentanamine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N926763-100mg |
N-(4-Nitrobenzyl)cyclopentanamine Hydrochloride |
70000-59-8 | 100mg |
$ 50.00 | 2022-06-03 | ||
Chemenu | CM305551-5g |
N-(4-Nitrobenzyl)cyclopentanamine |
70000-59-8 | 95% | 5g |
$799 | 2024-07-24 | |
Chemenu | CM305551-5g |
N-(4-Nitrobenzyl)cyclopentanamine |
70000-59-8 | 95% | 5g |
$799 | 2021-06-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278126-250mg |
N-[(4-Nitrophenyl)methyl]cyclopentanamine |
70000-59-8 | 98% | 250mg |
¥1231.00 | 2024-05-03 | |
A2B Chem LLC | AH13452-250mg |
N-[(4-Nitrophenyl)methyl]cyclopentanamine |
70000-59-8 | 95% | 250mg |
$142.00 | 2024-04-19 | |
1PlusChem | 1P00FB4C-100mg |
AKOS B023209 |
70000-59-8 | 95% | 100mg |
$61.00 | 2025-02-27 | |
TRC | N926763-1g |
N-(4-Nitrobenzyl)cyclopentanamine Hydrochloride |
70000-59-8 | 1g |
$ 80.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278126-100mg |
N-[(4-Nitrophenyl)methyl]cyclopentanamine |
70000-59-8 | 98% | 100mg |
¥612.00 | 2024-05-03 | |
A2B Chem LLC | AH13452-100mg |
N-[(4-Nitrophenyl)methyl]cyclopentanamine |
70000-59-8 | 95% | 100mg |
$75.00 | 2024-04-19 | |
A2B Chem LLC | AH13452-1g |
N-[(4-Nitrophenyl)methyl]cyclopentanamine |
70000-59-8 | 95% | 1g |
$336.00 | 2024-04-19 |
N-(4-Nitrobenzyl)cyclopentanamine Hydrochloride 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
N-(4-Nitrobenzyl)cyclopentanamine Hydrochlorideに関する追加情報
Professional Introduction to N-(4-Nitrobenzyl)cyclopentanamine (CAS No. 70000-59-8)
N-(4-Nitrobenzyl)cyclopentanamine, with the CAS number 70000-59-8, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The benzyl and nitro substituents in its molecular structure contribute to its reactivity and make it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of N-(4-Nitrobenzyl)cyclopentanamine consists of a cyclopentanamine backbone attached to a 4-nitrobenzyl group. This configuration imparts specific electronic and steric properties that are exploited in various synthetic pathways. The presence of the nitro group enhances the compound's ability to participate in nucleophilic substitution reactions, making it a versatile building block for drug development.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing nitroaromatic groups. The nitro group can be reduced to an amine, which can alter the biological activity of the molecule. This transformation is particularly relevant in the development of novel therapeutic agents where modulation of biological pathways is crucial. N-(4-Nitrobenzyl)cyclopentanamine serves as an excellent precursor for such modifications, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of their target compounds.
One of the most compelling applications of N-(4-Nitrobenzyl)cyclopentanamine is in the synthesis of bioactive molecules targeting neurological disorders. The cyclopentanamine moiety is known to interact with certain neurotransmitter receptors, making it a promising scaffold for developing new treatments for conditions such as depression, anxiety, and Parkinson's disease. Recent studies have demonstrated that derivatives of this compound can modulate serotonin and dopamine levels, which are critical for maintaining neural homeostasis.
The role of N-(4-Nitrobenzyl)cyclopentanamine in drug discovery has been further highlighted by its use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By incorporating this compound into drug design, researchers aim to develop selective kinase inhibitors that can block aberrant signaling cascades without affecting normal cellular processes.
Advances in synthetic methodologies have also expanded the utility of N-(4-Nitrobenzyl)cyclopentanamine. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular architectures from this precursor. These methods not only improve yield but also allow for greater functional diversity, opening up new avenues for medicinal chemistry innovation.
The safety profile of N-(4-Nitrobenzyl)cyclopentanamine is another critical consideration in its application. While the compound itself is not classified as hazardous, its derivatives may exhibit varying levels of toxicity depending on their specific structure and intended use. Rigorous testing under controlled conditions is essential to ensure that any therapeutic agents derived from this compound are both safe and effective.
In conclusion, N-(4-Nitrobenzyl)cyclopentanamine (CAS No. 70000-59-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing bioactive molecules targeting neurological and oncological disorders. As research continues to uncover new applications for this compound, it will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
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